molecular formula C11H13BN2O4S B7952553 [2-(3,5-Dimethylpyrazole-1-sulfonyl)phenyl]boronic acid

[2-(3,5-Dimethylpyrazole-1-sulfonyl)phenyl]boronic acid

Cat. No.: B7952553
M. Wt: 280.11 g/mol
InChI Key: IYYGDCREVTUHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3,5-Dimethylpyrazole-1-sulfonyl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3,5-dimethylpyrazole-1-sulfonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of [2-(3,5-Dimethylpyrazole-1-sulfonyl)phenyl]boronic acid typically involves the following steps:

    Formation of 3,5-Dimethylpyrazole-1-sulfonyl chloride: This intermediate is prepared by reacting 3,5-dimethylpyrazole with chlorosulfonic acid under controlled conditions.

    Coupling with Phenylboronic Acid: The 3,5-dimethylpyrazole-1-sulfonyl chloride is then reacted with phenylboronic acid in the presence of a base such as triethylamine to yield the desired product.

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

[2-(3,5-Dimethylpyrazole-1-sulfonyl)phenyl]boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product formed is a biaryl or styrene derivative.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

[2-(3,5-Dimethylpyrazole-1-sulfonyl)phenyl]boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors, particularly those targeting proteases and kinases.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(3,5-Dimethylpyrazole-1-sulfonyl)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar compounds to [2-(3,5-Dimethylpyrazole-1-sulfonyl)phenyl]boronic acid include:

    Phenylboronic Acid: Lacks the 3,5-dimethylpyrazole-1-sulfonyl group, making it less specific in certain reactions.

    3,5-Dimethylpyrazole-1-sulfonyl Chloride: Used as an intermediate in the synthesis of the target compound but lacks the boronic acid functionality.

    Other Boronic Acids: Such as 4-bromophenylboronic acid and 2-thienylboronic acid, which have different substituents on the phenyl ring, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of the boronic acid group with the 3,5-dimethylpyrazole-1-sulfonyl moiety, providing distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)sulfonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O4S/c1-8-7-9(2)14(13-8)19(17,18)11-6-4-3-5-10(11)12(15)16/h3-7,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYGDCREVTUHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N2C(=CC(=N2)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.